

# Application Notes and Protocols: Cyclopropanation of Alkenes with In Situ Generated Diazomethane

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## Compound of Interest

Compound Name: *Diazald*

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## Introduction

Cyclopropane rings are a valuable structural motif in organic chemistry, appearing in numerous natural products and pharmaceutical agents. The introduction of this strained three-membered ring can significantly influence a molecule's biological activity and physicochemical properties. Traditional methods for cyclopropanation often involve the use of isolated diazomethane, a highly toxic and explosive reagent, which poses significant safety risks and limits its scalability.

This document provides detailed application notes and protocols for the cyclopropanation of alkenes using in situ generated diazomethane. This approach mitigates the hazards associated with handling pure diazomethane by generating it in the reaction mixture where it is immediately consumed.<sup>[1][2][3][4]</sup> This methodology offers a safer, more practical, and scalable route to a wide array of cyclopropane derivatives.<sup>[2][5]</sup> We will explore various catalytic systems, diazomethane precursors, and provide detailed experimental procedures.

## Key Advantages of In Situ Diazomethane Generation

- Enhanced Safety: Avoids the isolation, handling, and storage of explosive and toxic diazomethane gas.<sup>[1][2][6][7]</sup>

- Operational Simplicity: Combines the generation of the reagent and its reaction with the substrate in a single pot.[2]
- Scalability: Continuous flow and in situ generation techniques are more amenable to larger-scale synthesis.[3][4]
- Versatility: Compatible with a range of catalysts and diazomethane precursors, allowing for the synthesis of diverse cyclopropane structures.

## Reaction Mechanism and Pathways

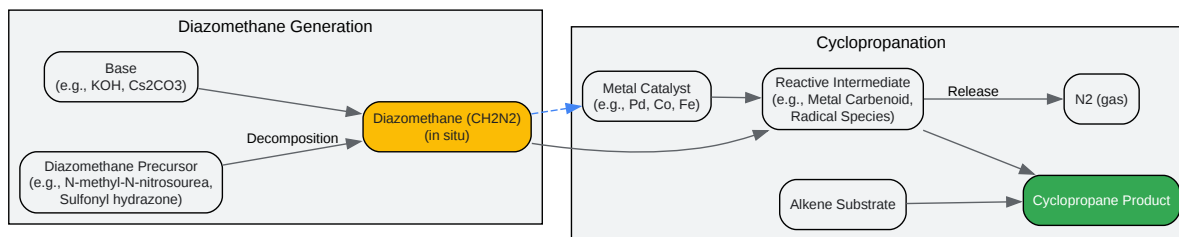
The cyclopropanation of alkenes with diazomethane can proceed through different mechanisms depending on the reaction conditions and the catalyst employed.

1. Concerted Mechanism: In the absence of a metallic catalyst, the reaction can proceed via a concerted [1+2] cycloaddition.[8] The diazomethane adds to the alkene in a single step, with simultaneous formation of the two new carbon-carbon bonds and expulsion of nitrogen gas.[8] This pathway is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[9][10]

2. Metal-Catalyzed Mechanisms: The use of transition metal catalysts, such as those based on palladium, copper, cobalt, or iron, is common and offers greater control and efficiency.[1][7][11][12][13]

- Carbenoid Formation: The catalyst reacts with diazomethane to form a metal-carbene complex, often referred to as a carbenoid.[9] This intermediate then transfers the methylene group to the alkene.
- Stepwise Radical Mechanism (Co(II) Catalysis): In some systems, such as with cobalt(II)-porphyrin catalysts, the reaction proceeds through a stepwise radical mechanism.[11][14] The cobalt complex activates the in situ generated diazo compound to form a cobalt(III)-carbene radical, which then adds to the alkene.[14]

Below is a diagram illustrating the general pathways for diazomethane generation and subsequent cyclopropanation.



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Caption: General workflow for cyclopropanation using in situ generated diazomethane.

## Quantitative Data Summary

The following tables summarize representative quantitative data for the cyclopropanation of various alkenes using in situ generated diazomethane with different catalytic systems.

Table 1: Palladium-Catalyzed Cyclopropanation

Alkene	Catalyst	Precursor	Base	Solvent	Yield (%)	Reference
Styrene	Pd(OAc) <sub>2</sub>	N-methyl-N-nitrosourea	KOH	CH <sub>2</sub> Cl <sub>2</sub> /Et <sub>2</sub> O	95	[2]
1-Octene	Pd(OAc) <sub>2</sub>	N-methyl-N-nitrosourea	KOH	CH <sub>2</sub> Cl <sub>2</sub> /Et <sub>2</sub> O	85	[2]
Norbornene	Pd(OAc) <sub>2</sub>	N-methyl-N-nitrosourea	KOH	CH <sub>2</sub> Cl <sub>2</sub> /Et <sub>2</sub> O	98	[2]
Methyl Methacrylate	Pd(acac) <sub>2</sub>	N-methyl-N-nitrosourea	KOH	CH <sub>2</sub> Cl <sub>2</sub> /Et <sub>2</sub> O	70	[12]

Table 2: Cobalt(II)-Based Metalloradical-Catalyzed Asymmetric Cyclopropanation

Alkene	Catalyst	Precursor	Base	Solvent	Yield (%)	dr	ee (%)	Reference
Styrene	[Co(3,5-Di <sup>t</sup> Bu-Xu(2'-Naph)P <sub>hyrin</sub> )]	Benzaldehyde tosylhydrazide	CS <sub>2</sub> CO <sub>3</sub>	Methanol	96	>20:1	99	[11][15]
4-Chlorostyrene	[Co(3,5-Di <sup>t</sup> Bu-Xu(2'-Naph)P <sub>hyrin</sub> )]	Benzaldehyde tosylhydrazide	CS <sub>2</sub> CO <sub>3</sub>	Methanol	95	>20:1	99	[11][15]
2-Vinylnaphthalene	[Co(3,5-Di <sup>t</sup> Bu-Xu(2'-Naph)P <sub>hyrin</sub> )]	Benzaldehyde tosylhydrazide	CS <sub>2</sub> CO <sub>3</sub>	Methanol	94	>20:1	99	[11][15]
Styrene	[Co(2,6-DiMeO-QingPh <sub>hyrin</sub> )]	α-(phenylethynyl) trisylhydrazide	KH	Toluene	93	>20:1	99	[14]

Table 3: Iron-Catalyzed Cyclopropanation

Alkene	Catalyst	Precursor	Base	Solvent System	Yield (%)	Reference
Styrene	Fe(TPP)Cl	Water-soluble Diazald derivative	6 M KOH	Biphasic (Water/Substrate)	91	[1][6]
4-Methylstyrene	Fe(TPP)Cl	Water-soluble Diazald derivative	6 M KOH	Biphasic (Water/Substrate)	85	[1][6]
1,3-Cyclohexadiene	Fe(TPP)Cl	Water-soluble Diazald derivative	6 M KOH	Biphasic (Water/Substrate)	78	[1][6]

## Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyclopropanation with In Situ Generated Diazomethane from N-methyl-N-nitrosourea

This protocol is adapted from the procedure described by Tomilov et al.[2]

Materials:

- Alkene (10 mmol)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.01-0.1 mmol)
- N-methyl-N-nitrosourea (15 mmol)
- Potassium hydroxide (KOH, 40% aqueous solution, 10 mL)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ , 20 mL)
- Diethyl ether ( $\text{Et}_2\text{O}$ , 20 mL)

- Ice bath
- Magnetic stirrer and stir bar

Procedure:

- To a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the alkene (10 mmol), palladium(II) acetate (0.01-0.1 mmol), dichloromethane (20 mL), and diethyl ether (20 mL).
- Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
- Slowly add the 40% aqueous KOH solution (10 mL) to the reaction mixture.
- Add a solution of N-methyl-N-nitrosourea (15 mmol) in 20 mL of diethyl ether dropwise from the dropping funnel over a period of 1-2 hours. Caution: N-methyl-N-nitrosourea is a carcinogen. Handle with appropriate personal protective equipment in a fume hood. The generation of diazomethane presents an explosion hazard; avoid ground glass joints and scratching the flask.<sup>[7][16]</sup>
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
- Monitor the reaction progress by TLC or GC analysis.
- Once the reaction is complete, carefully quench any remaining diazomethane by the slow addition of acetic acid until the yellow color of diazomethane disappears.
- Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Protocol 2: General Procedure for Cobalt(II)-Catalyzed Asymmetric Cyclopropanation with In Situ Generated Diazomethane from a Sulfonylhydrazone

This protocol is a general representation based on the work of Zhang and colleagues.[\[11\]](#)[\[15\]](#)

### Materials:

- Alkene (0.5 mmol)
- Sulfonylhydrazone precursor (e.g., Benzaldehyde tosylhydrazone, 0.6 mmol)
- Cobalt(II) porphyrin catalyst (e.g., [Co(3,5-Di<sup>t</sup>Bu-Xu(2'-Naph)Phyrin)], 0.005 mmol)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ , 1.0 mmol)
- Anhydrous methanol (5 mL)
- Inert atmosphere (Nitrogen or Argon)
- Magnetic stirrer and stir bar

### Procedure:

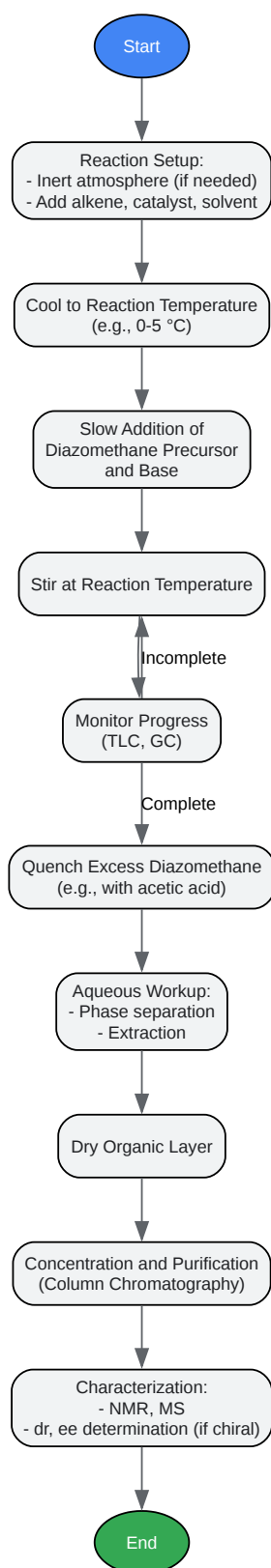
- In an oven-dried Schlenk tube under an inert atmosphere, combine the cobalt(II) catalyst (0.005 mmol), the sulfonylhydrazone (0.6 mmol), and cesium carbonate (1.0 mmol).
- Add the alkene (0.5 mmol) followed by anhydrous methanol (5 mL).
- Stir the reaction mixture at room temperature.
- Monitor the reaction by TLC until the starting alkene is consumed.
- Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel to remove the catalyst and base.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.



- Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or GC analysis.

## Logical and Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the cyclopropanation of an alkene with in situ generated diazomethane.



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